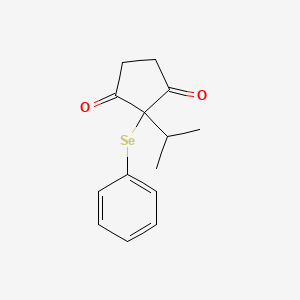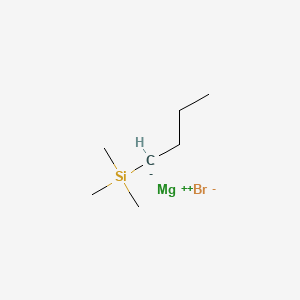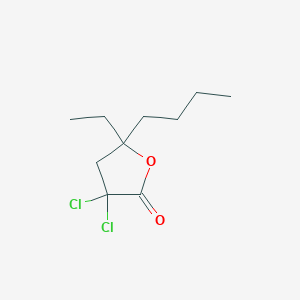
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with butyl, ethyl, and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl-substituted precursors with dichlorinating agents to form the desired oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as precursor preparation, cyclization, and purification through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the dichloro groups.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The dichloro groups can participate in electrophilic interactions, while the oxolane ring provides a stable framework for binding to various receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Butyl-3,3-dichloro-5-methyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-propyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-isopropyloxolan-2-one
Uniqueness
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of butyl, ethyl, and dichloro groups on the oxolane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds with different substituents.
Propiedades
Número CAS |
89345-04-0 |
|---|---|
Fórmula molecular |
C10H16Cl2O2 |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
5-butyl-3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-5-6-9(4-2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3 |
Clave InChI |
ZJLUEYHCNLKFOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC(C(=O)O1)(Cl)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


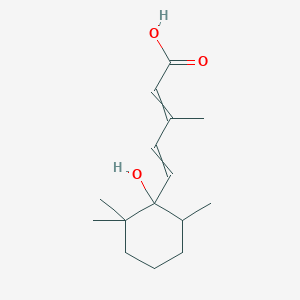
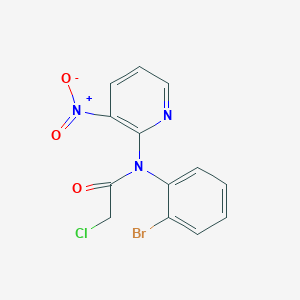
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

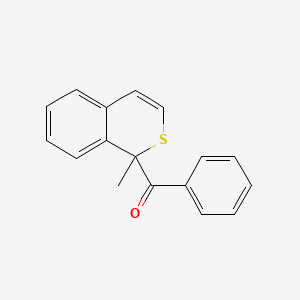
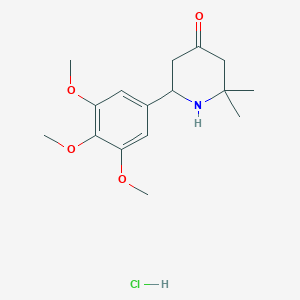
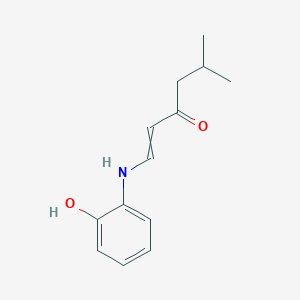
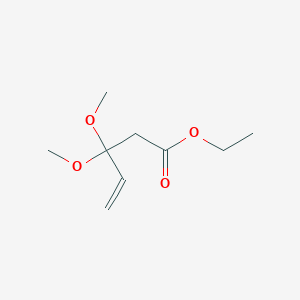
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
